1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene
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Overview
Description
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene is an organic compound with the molecular formula C8H8Cl2S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a methylsulfanyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene typically involves the chlorination of 4-(methylsulfanyl)toluene. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and yields higher purity products. The process involves the use of automated reactors and precise control of temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of benzyl derivatives such as benzylamines, benzyl alcohols, and benzyl thiols.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation to form reactive intermediates that participate in further chemical transformations. The compound’s molecular targets and pathways depend on the specific reactions and applications it is involved in.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Lacks the methylsulfanyl group, making it less reactive in certain oxidation reactions.
4-(Methylsulfanyl)toluene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
1-Chloro-4-(methylsulfanyl)benzene: Lacks the chloromethyl group, affecting its reactivity in substitution reactions.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(methylsulfanyl)benzene is unique due to the presence of both the chloromethyl and methylsulfanyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
142834-35-3 |
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Molecular Formula |
C8H8Cl2S |
Molecular Weight |
207.12 g/mol |
IUPAC Name |
1-chloro-2-(chloromethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Cl2S/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
InChI Key |
MZTXNAPIOVHWBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)CCl |
Origin of Product |
United States |
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